molecular formula C14H22ClNO B1397665 3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride CAS No. 1220033-66-8

3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride

Cat. No. B1397665
M. Wt: 255.78 g/mol
InChI Key: ZQHWWIVYDGZSKJ-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1220033-66-8 . Its molecular weight is 255.79 and its IUPAC name is 3-(5-isopropyl-2-methylphenoxy)pyrrolidine hydrochloride .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H21NO.ClH/c1-10(2)12-5-4-11(3)14(8-12)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.79 . The IUPAC name is 3-(5-isopropyl-2-methylphenoxy)pyrrolidine hydrochloride . The Inchi Code provides a specific representation of its molecular structure .

Scientific Research Applications

Antimicrobial and Antifungal Properties

The synthesis of various pyrrolidine derivatives, including a study involving a pyrrolidine derivative of carvotacetone, highlighted significant antimicrobial and antifungal properties. These compounds exhibited notable activity against fungi like Cryptococcus neoformans and bacteria such as methicillin-resistant Staphylococcus aureus. The research suggests potential pharmaceutical applications of pyrrolidine derivatives in combating resistant microbial strains (Masila et al., 2020).

Antioxidant Activity

A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was extensively studied. The findings revealed several compounds with potent antioxidant activities, which were even compared to established antioxidants like ascorbic acid. This research opens up avenues for the use of pyrrolidine derivatives in oxidative stress-related conditions and diseases (Tumosienė et al., 2019).

Synthesis of Medicinal Compounds

The preparation of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones was studied, indicating their use as valuable adducts for the synthesis of agrochemicals or medicinal compounds. This showcases the role of pyrrolidine derivatives in the synthesis of complex molecules for medical and agricultural applications (Ghelfi et al., 2003).

Novel Molecule Synthesis for Anti-inflammatory Applications

Research targeting novel molecules for potential anti-inflammatory agents led to the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules. This study highlights the potential of pyrrolidine derivatives in developing new anti-inflammatory drugs (Moloney, 2001).

Deconjugative Esterification in Chemical Synthesis

The study on the deconjugative esterification of 2-cyclohexylideneacetic acids through 4-(pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings provided insights into novel methodologies for chemical synthesis. The findings can be influential in chemical manufacturing and synthesis processes involving pyrrolidine compounds (Sano et al., 2006).

Safety And Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-10(2)12-5-4-11(3)14(8-12)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHWWIVYDGZSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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